![molecular formula C11H20ClNO2 B2522718 Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2470278-96-5](/img/structure/B2522718.png)
Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
“Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride” likely refers to a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentyl group, which is a five-membered ring of carbon atoms. The “methyl carboxylate” part suggests the presence of a carboxyl group (COOH) that has been esterified with methanol .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like asymmetric alkylation . The synthesis of related compounds often involves the use of reagents like S-adenosyl methionine (SAM) in biological methylation reactions .Chemical Reactions Analysis
In general, pyrrolidines can undergo a variety of chemical reactions, including those involving their nitrogen atom or any substituents on the ring. Methyl esters like the one in this compound can be hydrolyzed back to carboxylic acids under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, compounds with these functional groups can exhibit properties like polarity and the ability to participate in hydrogen bonding .Scientific Research Applications
- A recent study employed computational techniques to identify potential inhibitors within the acidic tumor microenvironment. One promising compound is MolPort-001-742-690, which shows affinity for PD-L1 under acidic conditions and lower toxicity compared to known inhibitors.
- The compound shares structural similarities with PF-04447943, a PDE9A inhibitor . PDE9A inhibitors have implications for cognitive function, memory, and neurodegenerative diseases.
Cancer Immunotherapy
PDE9A Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-12-6-9(10)8-4-2-3-5-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESSNYGQWWJYAM-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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